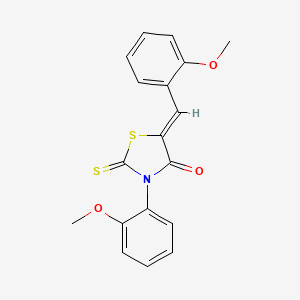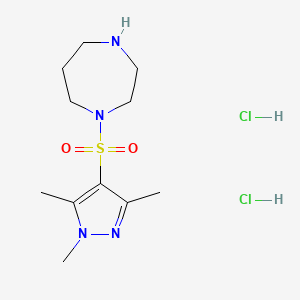
2-Bromo-5-nitropyridine-3-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-nitropyridine is a chemical compound with the empirical formula C5H3BrN2O2 . It is used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters . It was also used in the synthesis of 2-pyridyl analogs .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Molecular Structure Analysis
The molecular weight of 2-Bromo-5-nitropyridine is 202.99 . The SMILES string representation of its structure is [O-]N+c1ccc(Br)nc1 .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical and Chemical Properties Analysis
2-Bromo-5-nitropyridine is a solid substance . It has a boiling point of 145-147 °C/10 mmHg and a melting point of 139-141 °C .Scientific Research Applications
Kinetics and Reaction Mechanisms
Studies on the kinetics of reactions involving nitropyridines, such as 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine with aryloxide ions in methanol, have contributed to understanding the reaction mechanisms and kinetics in methanol environments. These investigations reveal the formation of Meisenheimer σ-complex intermediates and suggest an addition–elimination mechanism, providing insights into the behavior of similar compounds including 2-Bromo-5-nitropyridine-3-methanol in chemical synthesis and applications (El-Bardan, 1999).
Catalysis and Organic Synthesis
Research on coordination compounds, such as those formed with 3-bromopyridine as a coligand, highlights the role of bromo-nitropyridines in the development of novel catalysts and coordination chemistry. These studies contribute to the understanding of polymorphic and isomeric properties, potentially guiding the use of this compound in catalysis and organic synthesis applications (Krebs, Ceglarska, & Näther, 2021).
Nucleophilic Substitution Reactions
The kinetics of nucleophilic substitutions at the pyridine ring, specifically for compounds like 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine with morpholine and piperidine in methanol, offer valuable data for the synthesis and applications of this compound. Understanding these reactions aids in the development of synthetic pathways and the manipulation of pyridine derivatives (Hamed, 1997).
Solvent Effects on Stability and Reactivity
Investigations into the degradation of bronopol, a compound structurally related to this compound, in methanol highlight the impact of solvent on stability and reactivity. These findings can inform the handling, storage, and application conditions for this compound to ensure its stability and reactivity in various conditions (Wang, Provan, & Helliwell, 2002).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors
Mode of Action
It’s known that nitropyridines can undergo various reactions, including cross-coupling reactions . These reactions could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
Nitropyridines and their derivatives have been associated with a broad range of biological activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Nitropyridines and their derivatives have been associated with a broad range of biological activities , suggesting that they may have diverse molecular and cellular effects.
Properties
IUPAC Name |
(2-bromo-5-nitropyridin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c7-6-4(3-10)1-5(2-8-6)9(11)12/h1-2,10H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFJMTXMTDXYQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CO)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2587451.png)

![ethyl 3-cyano-2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2587453.png)

![methyl [7-(3,4-diethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2587456.png)
![3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2587457.png)


![(2-Chloropyridin-3-yl)-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2587461.png)
![2-[(2,5-Dimethylphenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole](/img/structure/B2587463.png)

![methyl 4-[4-oxo-3-(2-toluidinocarbonyl)-1(4H)-pyridazinyl]benzenecarboxylate](/img/structure/B2587468.png)
![Dimethyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B2587469.png)
